Synthesis of 3,3',5,5'-Tetrakis(trifluoromethyl)benzophenone: A Technical Guide
Synthesis of 3,3',5,5'-Tetrakis(trifluoromethyl)benzophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 3,3',5,5'-tetrakis(trifluoromethyl)benzophenone, a highly fluorinated aromatic ketone. The document details the core synthetic methodology, presents relevant chemical data, and outlines a comprehensive experimental protocol.
Introduction
3,3',5,5'-Tetrakis(trifluoromethyl)benzophenone, with the IUPAC name bis[3,5-bis(trifluoromethyl)phenyl]methanone, is a unique chemical entity characterized by the presence of four trifluoromethyl groups.[1][2] These electron-withdrawing groups impart distinct electronic properties, making it a compound of interest in materials science and as a building block in medicinal chemistry. Its synthesis is primarily achieved through a Friedel-Crafts acylation reaction, a classic and powerful method for forming carbon-carbon bonds with aromatic rings.[3][4]
Core Synthesis Pathway: Friedel-Crafts Acylation
The principal route for synthesizing 3,3',5,5'-tetrakis(trifluoromethyl)benzophenone involves the Friedel-Crafts acylation of 1,3-bis(trifluoromethyl)benzene with 3,5-bis(trifluoromethyl)benzoyl chloride.[5] This reaction is typically catalyzed by a strong Lewis acid, such as anhydrous aluminum chloride (AlCl₃).[6][7]
The reaction mechanism is initiated by the activation of the acyl chloride by the Lewis acid catalyst to form a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich aromatic ring of 1,3-bis(trifluoromethyl)benzene. A subsequent deprotonation step restores the aromaticity of the ring and yields the final ketone product.[8] A crucial consideration is the deactivating nature of the two trifluoromethyl groups on the benzene ring, which can render the substrate less reactive.[9] Consequently, the reaction may necessitate stoichiometric amounts of the catalyst and potentially elevated temperatures to proceed efficiently.[1]
Below is a diagram illustrating the logical workflow of the synthesis.
Caption: Logical workflow for the synthesis of 3,3',5,5'-tetrakis(trifluoromethyl)benzophenone.
Physicochemical and Spectroscopic Data
The table below summarizes key quantitative data for the target compound.
| Property | Value | Reference |
| CAS Number | 175136-66-0 | [1][2] |
| Molecular Formula | C₁₇H₆F₁₂O | [1][2][7] |
| Molecular Weight | 454.21 g/mol | [1][7] |
| Appearance | White to pale yellow crystalline powder | [2] |
| Melting Point | 136.0-142.0 °C | [2] |
| Purity (by GC) | ≥98% | [2] |
Detailed Experimental Protocol
This section provides a detailed methodology for the synthesis of 3,3',5,5'-tetrakis(trifluoromethyl)benzophenone.
Materials and Equipment:
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1,3-Bis(trifluoromethyl)benzene
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3,5-Bis(trifluoromethyl)benzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1 M solution
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet
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Addition funnel
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Recrystallization apparatus
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 equivalents). To this, add anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.
-
Formation of Acylium Ion: In a separate flask, dissolve 3,5-bis(trifluoromethyl)benzoyl chloride (1.0 equivalent) in anhydrous dichloromethane. Transfer this solution to an addition funnel and add it dropwise to the stirred AlCl₃ suspension at 0 °C over 30 minutes.
-
Addition of Aromatic Substrate: Following the formation of the acylium ion complex, add 1,3-bis(trifluoromethyl)benzene (1.0 equivalent) dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40 °C for DCM). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). Due to the deactivated nature of the substrate, the reaction may require several hours to reach completion.
-
Quenching and Workup: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of crushed ice, followed by 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield pure 3,3',5,5'-tetrakis(trifluoromethyl)benzophenone as a crystalline solid.
The following diagram outlines the experimental workflow.
Caption: Step-by-step experimental workflow for the synthesis and purification.
Safety Considerations
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Anhydrous Aluminum Chloride: Highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Acyl Chlorides: Corrosive and lachrymatory. Handle with care in a well-ventilated fume hood.
-
Dichloromethane: A volatile and potentially carcinogenic solvent. Use in a fume hood and minimize exposure.
-
Hydrochloric Acid: Corrosive. Wear appropriate PPE during handling.
Conclusion
The synthesis of 3,3',5,5'-tetrakis(trifluoromethyl)benzophenone is a robust process achievable through Friedel-Crafts acylation. Careful control of reaction conditions, particularly the exclusion of moisture and potentially elevated temperatures, is crucial for success, especially given the electron-deficient nature of the aromatic substrate. The detailed protocol provided in this guide serves as a comprehensive resource for researchers and professionals engaged in the synthesis of this and related highly fluorinated compounds.
References
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 3. 3,3',5,5'-Tetrakis(trifluoromethyl)benzophenone (CAS 175136-66-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. kvmwai.edu.in [kvmwai.edu.in]
- 8. Removal of benzophenone-4 via chlorination and advanced oxidation processes in aqueous solution: kinetics, by-product identification, and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
